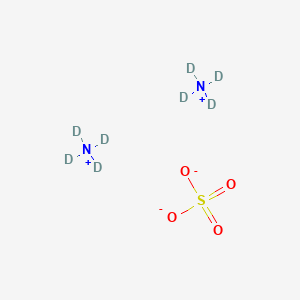

Ammonium-d8 sulfate

Cat. No. B087123

Key on ui cas rn:

13814-01-2

M. Wt: 140.19 g/mol

InChI Key: BFNBIHQBYMNNAN-KTOHAENGSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08105413B2

Procedure details

The output of pugmill #1 was a conditioned, warm, blended thixotropic homogeneous mix. Its odor had been reduced drastically at this point the process. The conditioned biosolids mix exited pugmill #1 at just over 9500 pods per hour and entered one of three stainless steel Pressure Vessels. While the biosolids were reacted in pugmill #1, a second and independent chemical synthesis was taking place in a different vessel. Enough concentrated sulfuric acid at 94% was added to a reactor vessel along with concentrated phosphoric acid (54% P or agricultural grade) in amounts which resulted in a slight excess of acid following the complete addition of the base, aqueous ammonia. The reaction was set up so the exiting pH of the completed fertilizer mix was close to pH 5.7. Simultaneous to the input of the two acids, aqueous ammonia at 21% N was also pumped into this chamber. The concentrated acids reacted with the aqueous ammonia to form ammonium salts of ammonium phosphate and ammonium sulfate.

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[S:1](=[O:5])(=[O:4])([OH:3])[OH:2].[P:6](=[O:10])([OH:9])([OH:8])[OH:7].[NH3:11]>>[P:6]([O-:10])([O-:9])([O-:8])=[O:7].[NH4+:11].[NH4+:11].[NH4+:11].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[NH4+:11].[NH4+:11] |f:3.4.5.6,7.8.9|

|

Inputs

Step One

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(O)(O)(O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

warm

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The conditioned biosolids mix

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

While the biosolids were reacted in pugmill #1

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a second and independent chemical synthesis

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulted in a slight excess of acid

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mix

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was close to pH 5.7

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

P(=O)([O-])([O-])[O-].[NH4+].[NH4+].[NH4+]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S(=O)(=O)([O-])[O-].[NH4+].[NH4+]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08105413B2

Procedure details

The output of pugmill #1 was a conditioned, warm, blended thixotropic homogeneous mix. Its odor had been reduced drastically at this point the process. The conditioned biosolids mix exited pugmill #1 at just over 9500 pods per hour and entered one of three stainless steel Pressure Vessels. While the biosolids were reacted in pugmill #1, a second and independent chemical synthesis was taking place in a different vessel. Enough concentrated sulfuric acid at 94% was added to a reactor vessel along with concentrated phosphoric acid (54% P or agricultural grade) in amounts which resulted in a slight excess of acid following the complete addition of the base, aqueous ammonia. The reaction was set up so the exiting pH of the completed fertilizer mix was close to pH 5.7. Simultaneous to the input of the two acids, aqueous ammonia at 21% N was also pumped into this chamber. The concentrated acids reacted with the aqueous ammonia to form ammonium salts of ammonium phosphate and ammonium sulfate.

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[S:1](=[O:5])(=[O:4])([OH:3])[OH:2].[P:6](=[O:10])([OH:9])([OH:8])[OH:7].[NH3:11]>>[P:6]([O-:10])([O-:9])([O-:8])=[O:7].[NH4+:11].[NH4+:11].[NH4+:11].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[NH4+:11].[NH4+:11] |f:3.4.5.6,7.8.9|

|

Inputs

Step One

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(O)(O)(O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

warm

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The conditioned biosolids mix

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

While the biosolids were reacted in pugmill #1

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a second and independent chemical synthesis

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulted in a slight excess of acid

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mix

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was close to pH 5.7

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

P(=O)([O-])([O-])[O-].[NH4+].[NH4+].[NH4+]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S(=O)(=O)([O-])[O-].[NH4+].[NH4+]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08105413B2

Procedure details

The output of pugmill #1 was a conditioned, warm, blended thixotropic homogeneous mix. Its odor had been reduced drastically at this point the process. The conditioned biosolids mix exited pugmill #1 at just over 9500 pods per hour and entered one of three stainless steel Pressure Vessels. While the biosolids were reacted in pugmill #1, a second and independent chemical synthesis was taking place in a different vessel. Enough concentrated sulfuric acid at 94% was added to a reactor vessel along with concentrated phosphoric acid (54% P or agricultural grade) in amounts which resulted in a slight excess of acid following the complete addition of the base, aqueous ammonia. The reaction was set up so the exiting pH of the completed fertilizer mix was close to pH 5.7. Simultaneous to the input of the two acids, aqueous ammonia at 21% N was also pumped into this chamber. The concentrated acids reacted with the aqueous ammonia to form ammonium salts of ammonium phosphate and ammonium sulfate.

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[S:1](=[O:5])(=[O:4])([OH:3])[OH:2].[P:6](=[O:10])([OH:9])([OH:8])[OH:7].[NH3:11]>>[P:6]([O-:10])([O-:9])([O-:8])=[O:7].[NH4+:11].[NH4+:11].[NH4+:11].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[NH4+:11].[NH4+:11] |f:3.4.5.6,7.8.9|

|

Inputs

Step One

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(O)(O)(O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

warm

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The conditioned biosolids mix

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

While the biosolids were reacted in pugmill #1

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a second and independent chemical synthesis

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulted in a slight excess of acid

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mix

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was close to pH 5.7

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

P(=O)([O-])([O-])[O-].[NH4+].[NH4+].[NH4+]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S(=O)(=O)([O-])[O-].[NH4+].[NH4+]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08105413B2

Procedure details

The output of pugmill #1 was a conditioned, warm, blended thixotropic homogeneous mix. Its odor had been reduced drastically at this point the process. The conditioned biosolids mix exited pugmill #1 at just over 9500 pods per hour and entered one of three stainless steel Pressure Vessels. While the biosolids were reacted in pugmill #1, a second and independent chemical synthesis was taking place in a different vessel. Enough concentrated sulfuric acid at 94% was added to a reactor vessel along with concentrated phosphoric acid (54% P or agricultural grade) in amounts which resulted in a slight excess of acid following the complete addition of the base, aqueous ammonia. The reaction was set up so the exiting pH of the completed fertilizer mix was close to pH 5.7. Simultaneous to the input of the two acids, aqueous ammonia at 21% N was also pumped into this chamber. The concentrated acids reacted with the aqueous ammonia to form ammonium salts of ammonium phosphate and ammonium sulfate.

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[S:1](=[O:5])(=[O:4])([OH:3])[OH:2].[P:6](=[O:10])([OH:9])([OH:8])[OH:7].[NH3:11]>>[P:6]([O-:10])([O-:9])([O-:8])=[O:7].[NH4+:11].[NH4+:11].[NH4+:11].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[NH4+:11].[NH4+:11] |f:3.4.5.6,7.8.9|

|

Inputs

Step One

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(O)(O)(O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

warm

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The conditioned biosolids mix

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

While the biosolids were reacted in pugmill #1

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a second and independent chemical synthesis

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulted in a slight excess of acid

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mix

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was close to pH 5.7

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

P(=O)([O-])([O-])[O-].[NH4+].[NH4+].[NH4+]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S(=O)(=O)([O-])[O-].[NH4+].[NH4+]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |